

# Application Notes and Protocols: ONO-TR-772

## Formulation for Intraperitoneal Injection

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: ONO-TR-772

Cat. No.: B15587138

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and intraperitoneal (IP) administration of **ONO-TR-772**, a potent and selective dual inhibitor of TWIK-related potassium (TREK)-1 and TREK-2 channels. Due to its low aqueous solubility, a specific formulation approach is required for in vivo studies. This document outlines a recommended formulation strategy, detailed experimental protocols, and relevant background information to facilitate its use in preclinical research.

## Introduction and Mechanism of Action

**ONO-TR-772** (also known as VU6018042) is a valuable in vivo tool compound for investigating the physiological roles of TREK-1 and TREK-2 potassium channels.<sup>[1][2]</sup> These channels are part of the two-pore domain potassium (K2P) channel family and contribute to the resting membrane potential in various cell types, including neurons. By inhibiting TREK-1 and TREK-2, **ONO-TR-772** reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability. This mechanism has been explored for its pro-cognitive effects.<sup>[1][3]</sup>

The compound is characterized by high lipophilicity and low aqueous solubility, which are critical considerations for developing a suitable formulation for parenteral administration.<sup>[3][4]</sup>

## Data Presentation

Quantitative data regarding the physicochemical properties and reported in vivo dosing of **ONO-TR-772** are summarized below.

Table 1: Physicochemical and Pharmacokinetic Properties of **ONO-TR-772**

| Property                          | Value                  | Reference                               |
|-----------------------------------|------------------------|-----------------------------------------|
| Target                            | <b>TREK-1 / TREK-2</b> | <a href="#">[3]</a>                     |
| IC <sub>50</sub> (TREK-1)         | 15 nM (human)          | <a href="#">[1]</a> <a href="#">[2]</a> |
| Aqueous Solubility                | <5 μM                  | <a href="#">[3]</a>                     |
| clogP                             | 5.53                   | <a href="#">[3]</a>                     |
| Plasma Protein Binding<br>(mouse) | 98.4%                  | <a href="#">[3]</a> <a href="#">[4]</a> |

| Brain Homogenate Binding (mouse)| 99.4% |[\[3\]](#) |

Table 2: Summary of In Vivo Intraperitoneal Dosing in Mice

| Species   | Doses<br>Administered (IP) | Key Finding                                            | Reference           |
|-----------|----------------------------|--------------------------------------------------------|---------------------|
| CD-1 Mice | 3, 10, and 30 mg/kg        | Dose-dependently<br>enhanced<br>recognition<br>memory. | <a href="#">[3]</a> |

| CD-1 Mice | 10 mg/kg | Identified as the Minimum Effective Dose (MED) in a novel object recognition task. |[\[3\]](#)[\[4\]](#) |

## Signaling Pathway

The diagram below illustrates the mechanism of action for **ONO-TR-772** on a neuron.



[Click to download full resolution via product page](#)

**Caption:** Mechanism of **ONO-TR-772** action on neuronal excitability.

## Experimental Protocols

### Protocol 1: Recommended Formulation for Intraperitoneal Injection

Given the low aqueous solubility of **ONO-TR-772**, a co-solvent/surfactant vehicle system is recommended. This protocol is based on standard practices for formulating poorly soluble compounds for preclinical research.[\[5\]](#)[\[6\]](#)

#### Materials

| Material                             | Supplier            | Notes                     |
|--------------------------------------|---------------------|---------------------------|
| <b>ONO-TR-772</b>                    | N/A                 | <b>Crystalline powder</b> |
| Dimethyl sulfoxide (DMSO)            | Sigma-Aldrich, etc. | Anhydrous, ≥99.9%         |
| Tween® 80 (Polysorbate 80)           | Sigma-Aldrich, etc. | Viscous liquid            |
| Saline, 0.9% NaCl                    | N/A                 | Sterile, injectable grade |
| Sterile 1.5 mL microcentrifuge tubes | N/A                 | For weighing and mixing   |
| Sterile Syringes and Needles         | N/A                 | For vehicle preparation   |

| Vortex Mixer | N/A | For ensuring complete dissolution |

Procedure: Preparation of a 1 mg/mL Dosing Solution

This procedure creates a final vehicle composition of 10% DMSO / 10% Tween® 80 / 80% Saline (v/v/v). This vehicle is generally well-tolerated for IP injections in rodents.

- Prepare the Vehicle:
  - In a sterile tube, combine 1 part DMSO and 1 part Tween® 80.
  - Vortex thoroughly to create a homogenous mixture. This is your organic phase (Vehicle Part A).
  - The remaining 8 parts will be sterile saline (Vehicle Part B).
- Weigh **ONO-TR-772**:
  - On an analytical balance, accurately weigh the required amount of **ONO-TR-772** powder into a sterile microcentrifuge tube. For a 1 mg/mL solution, you would weigh 1 mg for every 1 mL of final solution required.
- Solubilization:

- Add the appropriate volume of Vehicle Part A (DMSO/Tween® 80 mixture) to the tube containing **ONO-TR-772**. For a 1 mg/mL final concentration, you would add 0.2 mL of Part A for every 1 mg of compound.
- Vortex vigorously until the powder is completely dissolved. The solution should be clear. Gentle warming or sonication may be used if dissolution is slow, but stability should be considered.

- Emulsification/Dilution:
  - While vortexing the dissolved drug concentrate, slowly add the sterile saline (Vehicle Part B) drop by drop. For a 1 mg/mL final concentration, you would add 0.8 mL of saline.
  - Continue vortexing for 1-2 minutes to ensure a stable and homogenous suspension/solution. The final preparation may be a microemulsion and should appear uniform.
- Final Checks:
  - Visually inspect the final formulation for any precipitation or phase separation.
  - Prepare fresh on the day of the experiment.

Table 3: Example Dosing Calculation for a 10 mg/kg Dose

| Parameter                     | Value                  | Calculation                 |
|-------------------------------|------------------------|-----------------------------|
| Animal Weight                 | <b>25 g (0.025 kg)</b> | N/A                         |
| Target Dose                   | 10 mg/kg               | N/A                         |
| Total Drug Needed per Animal  | 0.25 mg                | 10 mg/kg * 0.025 kg         |
| Dosing Solution Concentration | 1 mg/mL                | As prepared in the protocol |

| Injection Volume | 0.25 mL (250 µL) | 0.25 mg / 1 mg/mL |

Note: Adjust the final concentration of the dosing solution as needed to achieve a desired injection volume, typically not exceeding 10 mL/kg for mice.[7][8]

## Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol outlines the standard procedure for administering the prepared **ONO-TR-772** formulation to a mouse via intraperitoneal injection. It is synthesized from established institutional guidelines.[\[7\]](#)[\[9\]](#)[\[10\]](#)

## Experimental Workflow



[Click to download full resolution via product page](#)

**Caption:** Standard workflow for intraperitoneal injection in mice.

Materials

| Material        | Specification                           |
|-----------------|-----------------------------------------|
| Mouse           | N/A                                     |
| Dosing Solution | Freshly prepared ONO-TR-772 formulation |
| Syringe         | 1 mL tuberculin syringe                 |
| Needle          | 25-27 gauge, sterile                    |
| Disinfectant    | 70% Alcohol wipes                       |

| Personal Protective Equipment | Gloves, lab coat |

#### Procedure

- Preparation:

- Calculate the required injection volume based on the animal's most recent body weight and the dosing solution concentration.
- Draw the calculated volume into a sterile syringe. Use a new needle and syringe for each animal to prevent cross-contamination and infection.[9][10]
- Ensure no air bubbles are present in the syringe.

- Animal Restraint:

- Gently but firmly restrain the mouse using the scruff technique, grasping the loose skin over the shoulders and behind the ears.
- Turn the animal to a supine position (dorsal recumbency), tilting the head slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site.[9][10]

- Identifying the Injection Site:

- Visualize the abdomen divided into four quadrants. The target for IP injection is the mouse's lower right quadrant.[9]

- This location avoids critical organs such as the cecum (typically on the left side) and the urinary bladder.[7][10]
- Wipe the injection site with a 70% alcohol swab.[9]
- Injection:
  - With the needle bevel facing up, insert it into the identified lower right quadrant at a 30-45 degree angle to the abdominal wall.[9]
  - Penetrate the skin and the abdominal wall. You may feel a slight "pop" as the needle enters the peritoneal cavity.
  - Gently pull back on the plunger (aspirate) to ensure the needle is correctly placed.[10]
    - Correct Placement: No fluid or material enters the syringe hub.
    - Incorrect Placement: If yellow fluid (urine), greenish-brown material (intestinal contents), or blood is aspirated, withdraw the needle immediately. Discard the syringe and formulation, and re-attempt with fresh materials, possibly on the lower left quadrant.[7]
- Administration and Withdrawal:
  - Once correct placement is confirmed, inject the substance smoothly.
  - Withdraw the needle swiftly and place the used syringe and needle directly into a sharps container without recapping.
- Post-Injection Monitoring:
  - Return the mouse to its home cage.
  - Observe the animal for at least 5-10 minutes for any immediate adverse reactions, such as bleeding at the injection site, signs of pain (e.g., writhing), or respiratory distress.[7]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of ONO-TR-772 (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. scribd.com [scribd.com]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- To cite this document: BenchChem. [Application Notes and Protocols: ONO-TR-772 Formulation for Intraperitoneal Injection]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15587138#ono-tr-772-formulation-for-intraperitoneal-injection>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)